molecular formula C10H8FNS B8636938 5-(4-Fluorobenzyl)thiazole

5-(4-Fluorobenzyl)thiazole

Cat. No.: B8636938
M. Wt: 193.24 g/mol
InChI Key: GZTIFYJMAQTRLA-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)thiazole is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 4-fluorobenzyl group. Thiazoles are sulfur- and nitrogen-containing five-membered rings known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C10H8FNS/c11-9-3-1-8(2-4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2

InChI Key

GZTIFYJMAQTRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CS2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorobenzyl Substituents

5-[1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl]-2-Phenyl-1,3-thiazole (CAS 318255-97-9)
  • Structure : Thiazole with a 2-phenyl group and a 5-substituted pyrazolyl-4-fluorobenzyl moiety.
  • Molecular Weight : 335.4 g/mol (C₁₉H₁₄FN₃S) .
  • Key Differences : The additional pyrazole ring increases molecular complexity and weight compared to 5-(4-Fluorobenzyl)thiazole. This structural feature may enhance π-π stacking interactions but reduce solubility.
5-(4-Chloro-2-Fluorobenzyl)thiazol-2-amine (CAS 1493299-70-9)
  • Structure: Thiazole with a 2-amino group and a 5-(4-chloro-2-fluorobenzyl) substituent.
  • Molecular Weight : 242.7 g/mol (C₁₀H₈ClFN₂S) .
  • Key Differences: The chloro substituent increases electronegativity and steric bulk compared to the pure fluorobenzyl group.
5-(4-Fluorobenzylidene)-4-Oxo-2-Thioxo-Thiazolidin-3-yl Acetic Acid
  • Structure: Thiazolidinone core with a 4-fluorobenzylidene (double-bonded) group and acetic acid side chain .
  • Key Differences: The benzylidene group introduces rigidity and conjugation, altering electronic properties.

Halogen Substituent Variations

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor strong dipole interactions and metabolic stability. Chlorine, being larger, may enhance hydrophobic interactions but increase molecular weight (e.g., 242.7 g/mol for 5-(4-Cl-2-F-benzyl)thiazol-2-amine vs. ~193 g/mol for 5-(4-F-benzyl)thiazole) .
  • Trifluoromethyl Groups : Compounds like 5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole (MW: 291.72 g/mol) highlight how trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation .

Physicochemical and Conformational Properties

  • Melting Points : Thiazole derivatives with bulky substituents (e.g., 267°C for 3,5-dichlorophenyl-substituted pyrazolo[3,4-d]thiazole in ) indicate high crystallinity, whereas simpler fluorobenzyl-thiazoles may exhibit lower melting points .

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